molecular formula C20H18O2 B11968339 1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one CAS No. 622-70-8

1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one

Cat. No.: B11968339
CAS No.: 622-70-8
M. Wt: 290.4 g/mol
InChI Key: KBNIZXFFJWWJME-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one is an organic compound known for its unique structure and properties. This compound features a heptatrienone backbone with methoxy and phenyl substituents, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by subsequent reactions to introduce the methoxy and phenyl groups. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is crucial to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens (Cl₂, Br₂) in the presence of Lewis acids like FeCl₃.

Major Products:

  • Oxidation products include ketones and carboxylic acids.
  • Reduction products include alcohols and alkanes.
  • Substitution products vary based on the substituent introduced.

Scientific Research Applications

1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or metabolic processes. .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • 4-Methoxyamphetamine
  • Mebeverine

Comparison: 1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one is unique due to its heptatrienone backbone, which imparts distinct chemical and physical properties compared to other methoxyphenyl derivatives.

Properties

CAS No.

622-70-8

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-7-phenylhepta-1,4,6-trien-3-one

InChI

InChI=1S/C20H18O2/c1-22-20-15-12-18(13-16-20)11-14-19(21)10-6-5-9-17-7-3-2-4-8-17/h2-16H,1H3

InChI Key

KBNIZXFFJWWJME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C=CC=CC2=CC=CC=C2

Origin of Product

United States

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